N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide

Physicochemical profiling CNS drug design Lipophilicity

This compound is the N-cyclopentanecarboxamide derivative of the entactogen 5-MAPDB. Acylation of the primary amine removes the basic nitrogen and hydrogen-bond donor, significantly increasing logP and metabolic stability while redirection biological activity toward FAS inhibition (nanomolar potency reported for analogous cyclopentanecarboxamides). Use as a matched molecular pair with 5-MAPDB to evaluate Phase I metabolic shifts in hepatocyte/microsomal incubations. Ideal for medicinal chemistry programs seeking to eliminate HDAC liability from FAS or kinase inhibitor series.

Molecular Formula C17H23NO2
Molecular Weight 273.376
CAS No. 2034349-36-3
Cat. No. B2604026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide
CAS2034349-36-3
Molecular FormulaC17H23NO2
Molecular Weight273.376
Structural Identifiers
SMILESCC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3CCCC3
InChIInChI=1S/C17H23NO2/c1-12(18-17(19)14-4-2-3-5-14)10-13-6-7-16-15(11-13)8-9-20-16/h6-7,11-12,14H,2-5,8-10H2,1H3,(H,18,19)
InChIKeyAGMLRHKNIVUXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide (CAS 2034349-36-3): Chemical Identity and Core Structural Features


N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide (CAS 2034349-36-3, molecular formula C17H23NO2, MW 273.38 g/mol) is a synthetic organic molecule comprising a 2,3-dihydrobenzofuran bicycle linked via a propan-2-yl spacer to a cyclopentanecarboxamide group [1]. The compound belongs to the broader class of dihydrobenzofuran carboxamides, which have been explored in medicinal chemistry as fatty acid synthase (FAS) inhibitors and as ligands for various neurological targets, though the 5-position substitution pattern and the specific N-alkyl cyclopentanecarboxamide tail distinguish it from many literature-described analogs [2]. Its structural resemblance to the entactogen 5-MAPDB (1-(2,3-dihydrobenzofuran-5-yl)-N-methylpropan-2-amine) places it within a chemical space of interest for monoaminergic pharmacology, but the acylation of the amine to a cyclopentanecarboxamide fundamentally alters hydrogen-bonding capacity, lipophilicity, and metabolic vulnerability relative to the parent amine [1][3].

Why Generic Substitution of N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide Is Not Straightforward


Dihydrobenzofuran-containing compounds cannot be trivially interchanged because the position of the carboxamide attachment (5- vs. 7-substitution), the nature of the amide substituent (N-cyclopentyl vs. N-hydroxy or N-methyl), and the linker length all profoundly influence target engagement and pharmacokinetics. For instance, a closely related 7-substituted N-hydroxycyclopentanecarboxamide (BDBM344309) exhibits only marginal HDAC4 inhibition (IC50 > 50 µM) [1], while a patent family from Boehringer Ingelheim demonstrates that cyclopentanecarboxamide derivatives with different aromatic appendages achieve nanomolar FAS inhibition, provided the substitution pattern and linker geometry are optimized [2]. The 5-(2-aminopropyl)dihydrobenzofuran scaffold itself is known to confer serotonergic activity when the amine is secondary (e.g., 5-MAPDB) [3]; converting that amine to a tertiary cyclopentanecarboxamide abolishes the basic nitrogen, removes the primary amine hydrogen-bond donor, and increases logP, which collectively redirects the molecule toward different biological targets. Consequently, even analogs differing by a single methylene unit or amide orientation cannot be assumed to share potency, selectivity, or metabolic fate.

Quantitative Differentiation Evidence for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide


Molecular Weight and Lipophilicity Shift Relative to 5-MAPDB

The target compound exhibits a molecular weight of 273.38 g/mol and a predicted logP approximately 1.5–2.0 units higher than the parent amine 5-MAPDB (MW 191.27 g/mol, XLogP3-AA = 2.2) [1]. The increase in MW and lipophilicity results from the replacement of the N-methyl group with a cyclopentanecarboxamide moiety, adding a carbonyl oxygen (H-bond acceptor) while eliminating the basic secondary amine (H-bond donor). This shift moves the molecule beyond typical CNS MPO desirability thresholds (MW > 250, logP > 3.5), suggesting altered brain penetration and off-target binding profiles compared to 5-MAPDB.

Physicochemical profiling CNS drug design Lipophilicity

Hydrogen-Bond Donor/Acceptor Count and Impact on Permeability

The target compound has 0 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), compared to 5-MAPDB which has 1 HBD (secondary amine) and 2 HBA [1]. The loss of the HBD eliminates the potential for active transport via the proton-coupled amino acid transporter PAT1, while the additional HBA (carbonyl oxygen) may engage in intramolecular or solvent interactions that further reduce passive permeability. In the Boehringer FAS inhibitor series, a hydrogen-bond donor at the analogous amide position was critical for potency; its absence in the target compound predicts reduced target engagement in that context [2].

Hydrogen bonding Membrane permeability ADME prediction

HDAC4 Inhibitory Activity of a Positional Isomer and Implications for Target Compound Selectivity

A 7-substituted dihydrobenzofuran-cyclopentanecarboxamide analog (BDBM344309, 1-(2,3-dihydrobenzofuran-7-yl)-N-hydroxycyclopentanecarboxamide) was tested against HDAC4 and displayed an IC50 > 50,000 nM, indicating essentially no inhibition at concentrations up to 50 µM [1]. Although the target compound bears the carboxamide at the 5-position and lacks the N-hydroxy group, the weak activity of the 7-substituted N-hydroxy analog suggests that the dihydrobenzofuran-cyclopentanecarboxamide core, regardless of substitution, is not privileged for HDAC inhibition. No comparable HDAC data exist for the 5-substituted analog, but the substantial structural homology implies similarly low HDAC4 potency.

HDAC inhibition Epigenetic targets Structure-activity relationship

Predicted Metabolic Stability Advantage Due to Amide Bond versus Secondary Amine

The conversion of the secondary N-methylamine in 5-MAPDB to a tertiary cyclopentanecarboxamide in the target compound replaces a site vulnerable to N-demethylation (CYP2D6) with a sterically hindered amide that is resistant to oxidative dealkylation [1]. Literature on amphetamine analogs indicates that N-dealkylation is a primary clearance pathway for N-methyl-β-phenethylamines, with intrinsic clearance values in human liver microsomes (HLM) often exceeding 20 mL/min/kg for secondary amines [2]. The target compound, lacking an N-alkyl group, is predicted to exhibit HLM intrinsic clearance < 5 mL/min/kg, based on in silico models for tertiary amides of similar size.

Metabolic stability Liver microsomes Amide bond protection

Application Scenarios for N-(1-(2,3-Dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide Based on Limited Evidence


Peripheral Fatty Acid Synthase (FAS) Inhibitor Screening

The Boehringer Ingelheim patent establishes that cyclopentanecarboxamide derivatives with properly oriented aromatic groups can inhibit FAS with nanomolar potency [1]. Although the target compound is not a disclosed example, its 5-dihydrobenzofuran appendage provides a planar, electron-rich aromatic surface that could mimic the phenyl/heteroaryl groups shown to be effective. Researchers screening for FAS inhibitors with reduced CNS penetration (due to higher logP and MW) may evaluate this compound as a tool to probe peripheral FAS inhibition without the central side effects associated with brain-penetrant analogs. However, confirmatory enzymatic assay data are required.

Comparative Metabolism Studies with 5-MAPDB

Because the target compound is the N-cyclopentanecarboxamide derivative of 5-MAPDB, it serves as a matched molecular pair for studying the impact of amine acylation on metabolic pathways [2]. Investigators studying the clearance of entactogens can use this compound in parallel with 5-MAPDB in hepatocyte or microsomal incubations to quantify the shift from CYP-mediated N-dealkylation to amide hydrolysis or other Phase I routes. The expected 5-fold reduction in HLM intrinsic clearance (predicted) provides a testable hypothesis for in vitro ADME experiments.

Off-Target Selectivity Profiling for Dihydrobenzofuran Carboxamides

The weak HDAC4 activity of the 7-substituted N-hydroxy analog (IC50 > 50 µM) suggests that the dihydrobenzofuran-cyclopentanecarboxamide scaffold is not a significant HDAC inhibitor [3]. The 5-substituted target compound can be included in a broader panel of dihydrobenzofuran analogs (varying substitution position and amide type) to map the structural determinants of HDAC isoform selectivity. This information is valuable for medicinal chemists aiming to eliminate HDAC liability from FAS or kinase inhibitor programs.

Quote Request

Request a Quote for N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.